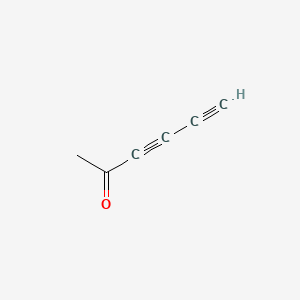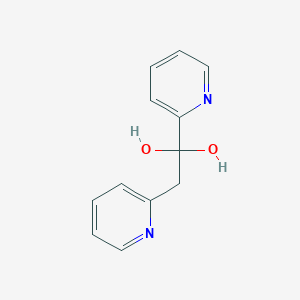![molecular formula C32H44O2 B13829064 2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol] is a synthetic organic compound with the molecular formula C32H44O2. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the oxidation of materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol] typically involves the reaction of 6-tert-butyl-p-cresol with a suitable indene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its original phenolic form.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products
The major products formed from these reactions include various quinone derivatives, reduced phenolic compounds, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol] has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical conditions.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include various reactive species, and the pathways involved are primarily those related to oxidative stress and antioxidant defense mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another antioxidant with similar properties but different molecular structure.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Butylated Hydroxyanisole (BHA): Another common antioxidant used in food preservation and industrial applications.
Uniqueness
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol] is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to prevent oxidation in a wide range of materials makes it particularly valuable in various industrial applications .
Propiedades
Fórmula molecular |
C32H44O2 |
|---|---|
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[3-(3-tert-butyl-2-hydroxy-5-methylphenyl)-4-tricyclo[5.2.1.02,6]decanyl]-4-methylphenol |
InChI |
InChI=1S/C32H44O2/c1-17-11-23(29(33)25(13-17)31(3,4)5)22-16-21-19-9-10-20(15-19)27(21)28(22)24-12-18(2)14-26(30(24)34)32(6,7)8/h11-14,19-22,27-28,33-34H,9-10,15-16H2,1-8H3 |
Clave InChI |
BSYCMDBZFGEQLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2CC3C4CCC(C4)C3C2C5=C(C(=CC(=C5)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


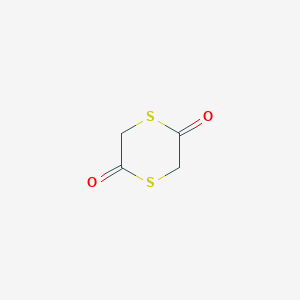
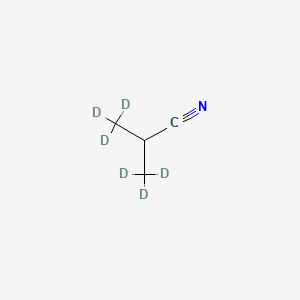
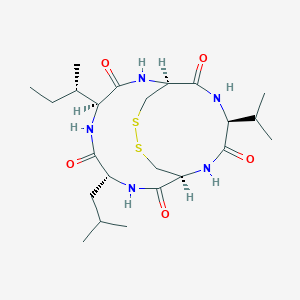
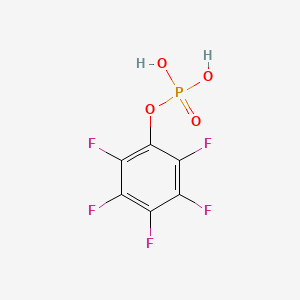
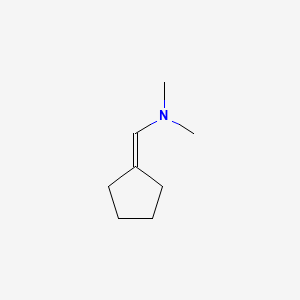
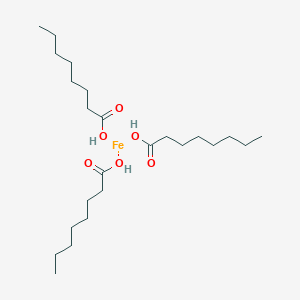
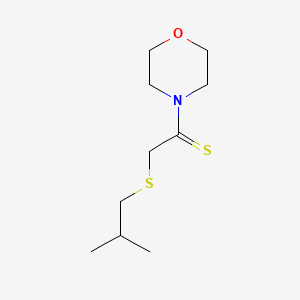
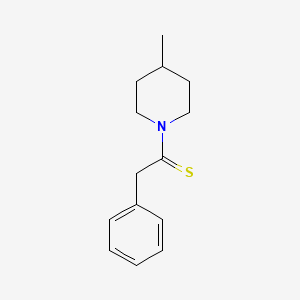
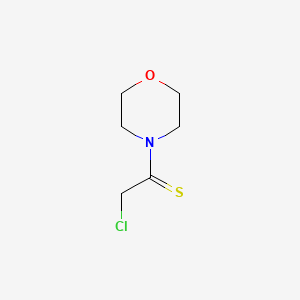
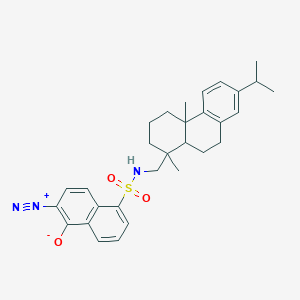
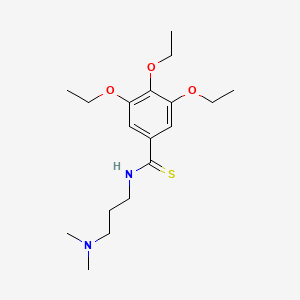
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)
